molecular formula C21H20N2O2S B335749 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(2,2,4-trimethyl-1,2-dihydroquinolin-1-yl)ethan-1-one

2-(1,3-benzoxazol-2-ylsulfanyl)-1-(2,2,4-trimethyl-1,2-dihydroquinolin-1-yl)ethan-1-one

Cat. No.: B335749
M. Wt: 364.5 g/mol
InChI Key: BZEPXFRGVQZHPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-benzoxazol-2-ylsulfanyl)-1-(2,2,4-trimethyl-1,2-dihydroquinolin-1-yl)ethan-1-one is a complex organic compound that features a benzooxazole ring, a quinoline ring, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(2,2,4-trimethyl-1,2-dihydroquinolin-1-yl)ethan-1-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzooxazole Ring: This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives.

    Formation of the Quinoline Ring: The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent.

    Coupling Reactions: The benzooxazole and quinoline rings can be coupled through a sulfanyl linkage using thiol reagents under appropriate conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nitrating agents can be used under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl group would yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or fluorescent probes.

Medicine

Medicinal chemistry could investigate this compound for its potential pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(2,2,4-trimethyl-1,2-dihydroquinolin-1-yl)ethan-1-one would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzooxazol-2-ylsulfanyl)-1-phenylethanone: Similar structure but with a phenyl group instead of the quinoline ring.

    2-(Benzooxazol-2-ylsulfanyl)-1-(2,2-dimethyl-2H-quinolin-1-yl)-ethanone: Similar structure but with a different substitution pattern on the quinoline ring.

Uniqueness

The uniqueness of 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(2,2,4-trimethyl-1,2-dihydroquinolin-1-yl)ethan-1-one lies in its specific combination of functional groups and ring systems, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C21H20N2O2S

Molecular Weight

364.5 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-1-(2,2,4-trimethylquinolin-1-yl)ethanone

InChI

InChI=1S/C21H20N2O2S/c1-14-12-21(2,3)23(17-10-6-4-8-15(14)17)19(24)13-26-20-22-16-9-5-7-11-18(16)25-20/h4-12H,13H2,1-3H3

InChI Key

BZEPXFRGVQZHPE-UHFFFAOYSA-N

SMILES

CC1=CC(N(C2=CC=CC=C12)C(=O)CSC3=NC4=CC=CC=C4O3)(C)C

Canonical SMILES

CC1=CC(N(C2=CC=CC=C12)C(=O)CSC3=NC4=CC=CC=C4O3)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.